molecular formula C18H27ClN2O2 B5148922 2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

Cat. No.: B5148922
M. Wt: 338.9 g/mol
InChI Key: GEJDMQSEPAKCKQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a piperidinyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Piperidinylation: The next step involves the introduction of the piperidinyl group. This can be achieved by reacting the chlorophenoxy intermediate with a piperidine derivative under suitable conditions.

    Butanamide Formation: The final step involves the formation of the butanamide backbone. This can be accomplished by reacting the piperidinyl intermediate with a butanoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-amino-4-chlorophenoxy)-1-(piperidin-1-yl)propan-1-one
  • 2-(4-amino-2-chlorophenoxy)-1-(piperidin-1-yl)propan-1-one

Uniqueness

2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-4-17(23-16-7-5-14(19)6-8-16)18(22)20-15-9-11-21(12-10-15)13(2)3/h5-8,13,15,17H,4,9-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJDMQSEPAKCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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